Cas no 1805520-65-3 (3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine)

3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine
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- インチ: 1S/C8H2F5N3O2/c9-7(10)5-3(1-14)6(16(17)18)4(2-15-5)8(11,12)13/h2,7H
- InChIKey: FHCYYCSVWXKUKB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(F)F)C(C#N)=C1[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 371
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 82.5
3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029041228-1g |
3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine |
1805520-65-3 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine 関連文献
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3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridineに関する追加情報
Professional Introduction to 3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine (CAS No. 1805520-65-3)
3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine, with the CAS number 1805520-65-3, is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, exhibits a combination of functional groups that make it a versatile intermediate in the synthesis of various bioactive molecules. The presence of cyano, difluoromethyl, nitro, and trifluoromethyl substituents imparts distinct electronic and steric properties, which are critical for its potential applications in drug discovery and development.
The structural composition of 3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine positions it as a valuable building block for the creation of novel pharmacophores. The pyridine core is a well-documented scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of electron-withdrawing groups like the cyano and nitro substituents enhances the compound's reactivity and binding affinity, making it an attractive candidate for further derivatization.
In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability and improved bioavailability. The incorporation of multiple fluorine atoms, as seen in this compound, not only modulates its electronic properties but also contributes to its lipophilicity. This balance between lipophilicity and polarizability is crucial for achieving optimal pharmacokinetic profiles in drug candidates.
One of the most compelling aspects of 3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine is its potential utility in the development of small-molecule inhibitors targeting various therapeutic areas. For instance, studies have demonstrated the efficacy of pyridine derivatives in inhibiting kinases and other enzymes involved in cancer pathways. The electron-deficient nature of this compound makes it an excellent candidate for designing molecules that can selectively bind to these targets.
Recent advancements in computational chemistry have further highlighted the importance of fluorinated pyridines in drug design. Molecular modeling studies have shown that the presence of difluoromethyl and trifluoromethyl groups can significantly improve the binding affinity of small molecules to their biological targets. This has led to increased efforts in synthesizing and evaluating novel fluorinated pyridines like 3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of each substituent must be carefully monitored to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired structural features efficiently.
In addition to its pharmaceutical applications, 3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine has shown promise in materials science. Fluorinated heterocycles are known for their unique electronic properties, making them suitable for use in organic electronics and optoelectronic devices. The ability to fine-tune these properties through structural modifications opens up new possibilities for developing next-generation materials.
The growing body of research on fluorinated pyridines underscores their importance as key intermediates in modern chemistry. As our understanding of their reactivity and function continues to evolve, so too will their applications across various scientific disciplines. The continued exploration of compounds like 3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine holds great promise for advancing both medicinal chemistry and materials science.
The future direction of research on this compound is likely to focus on expanding its synthetic methodologies and exploring new applications. By leveraging cutting-edge technologies such as flow chemistry and biocatalysis, scientists aim to develop more efficient routes to produce complex fluorinated pyridines. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential in unlocking the full potential of these versatile molecules.
In conclusion, 3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine (CAS No. 1805520-65-3) represents a significant advancement in the field of heterocyclic chemistry. Its unique structural features and functional groups make it a valuable tool for drug discovery, materials science, and beyond. As research continues to uncover new applications for this compound, its importance is sure to grow within both academic and industrial settings.
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